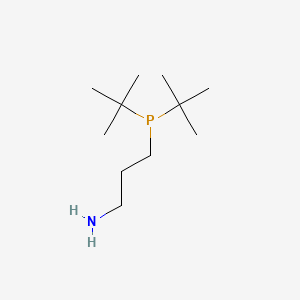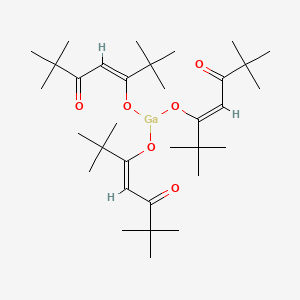
3-(DI-T-Butylphosphino)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(DI-T-Butylphosphino)propylamine is a chemical compound with the molecular formula C11H26NP and a molecular weight of 203.30 g/mol . It is commonly used in various fields such as medical, environmental, and industrial research. The compound is known for its unique structure, which includes a phosphine group attached to a propylamine chain, making it a valuable ligand in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DI-T-Butylphosphino)propylamine typically involves the reaction of di-tert-butylphosphine with 3-chloropropylamine under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production .
化学反应分析
Types of Reactions
3-(DI-T-Butylphosphino)propylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used in forming coordination complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
科学研究应用
3-(DI-T-Butylphosphino)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials.
作用机制
The mechanism of action of 3-(DI-T-Butylphosphino)propylamine involves its ability to act as a ligand, forming stable complexes with transition metals . These metal complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .
相似化合物的比较
Similar Compounds
3-(DI-T-Butylphosphino)propylamine: C11H26NP
(3-AMINOPROPYL)DI-TERT-BUTYL PHOSPHANE: Similar structure with slight variations in the functional groups.
3-(DI-TERT-BUTYLPHOSPHINO)PROPYLAMINE: Another variant with similar properties.
Uniqueness
This compound stands out due to its high stability and reactivity as a ligand in coordination chemistry . Its ability to form stable complexes with a wide range of transition metals makes it a versatile compound in various applications .
属性
IUPAC Name |
3-ditert-butylphosphanylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NP/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMCOLELPAPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCN)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)

![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)
![(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B6338450.png)
